2-Bromo-4-methoxyphenylacetic acid is a chemical compound with the molecular formula and a molecular weight of 245.07 g/mol. It is classified as a bromo-substituted phenylacetic acid derivative, which features a bromine atom and a methoxy group attached to the phenyl ring. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and is often used in research settings. It is classified under several categories:
The synthesis of 2-bromo-4-methoxyphenylacetic acid typically involves the bromination of 4-methoxyphenylacetic acid. A common method employs bromine in acetic acid as the brominating agent. The reaction can be summarized as follows:
The synthesis can also involve purification steps such as recrystallization from hot solvents to achieve high-quality crystals suitable for further analysis or application .
The molecular structure of 2-bromo-4-methoxyphenylacetic acid reveals several important features:
Key structural data includes:
2-Bromo-4-methoxyphenylacetic acid participates in various chemical reactions typical of carboxylic acids and aryl halides. Notable reactions include:
These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the carboxylic group.
The mechanism of action for compounds like 2-bromo-4-methoxyphenylacetic acid often relates to their biological activities, particularly in medicinal chemistry. The bromine atom enhances the compound's ability to interact with biological targets, potentially affecting pathways involved in cell signaling or metabolic processes.
Research indicates that derivatives of phenylacetic acids can exhibit antitumor activity through mechanisms such as inhibiting tubulin polymerization, similar to known compounds like Combretastatin A-4 .
2-Bromo-4-methoxyphenylacetic acid has significant applications in scientific research:
Regioselective electrophilic bromination of 4-methoxyphenylacetic acid at the ortho-position relative to the methoxy group represents the primary synthetic route to 2-bromo-4-methoxyphenylacetic acid (CAS 66916-99-2). This reaction exploits the strong activating effect of the methoxy (-OCH₃) group, which directs electrophilic attack to the adjacent aromatic carbon (C2), yielding the 2-bromo isomer as the dominant product. The bromination proceeds efficiently due to the methoxy group’s +R (resonance-donating) effect, which significantly increases electron density at positions ortho and para to itself. The acetic acid side chain (-CH₂COOH), though weakly deactivating via inductive effects, does not override this directing influence [2].
X-ray crystallographic analysis confirms the regiochemical outcome, revealing that the bromine atom occupies the position adjacent to the methoxy group. The molecular structure shows notable angular distortion at the brominated carbon (C–C–Br angle: 121.5°), consistent with the electron-withdrawing nature of bromine. In contrast, the C–C–O angles for the methoxy group (118.2°) and acetic acid moiety (118.4°) reflect their electron-donating and weakly withdrawing properties, respectively. This geometric evidence corroborates the electronic basis for regioselectivity [2]. The method delivers high regiochemical fidelity (>95%) and an isolated yield of 84% under optimized conditions, making it industrially viable [2].
The choice of solvent system critically influences reaction kinetics, yield, and purity in this bromination. Acetic acid (glacial) serves as the optimal solvent medium, balancing substrate solubility, bromine reactivity, and byproduct minimization. As a polar protic solvent, acetic acid facilitates bromonium ion (Br⁺) formation while suppressing dihalogenation and oxidative side reactions. The reaction employs stoichiometric bromine (1.0 equiv) dissolved in acetic acid, added dropwise to a cooled (0–5°C) solution of 4-methoxyphenylacetic acid in the same solvent [2].
Parameter | Optimized Condition | Effect on Yield/Purity |
---|---|---|
Solvent | Glacial acetic acid | Maximizes solubility and regioselectivity |
Bromine Equivalents | 1.0 eq | Prevents polybromination |
Temperature | 0–25°C (ambient post-addition) | Controls exotherm; minimizes degradation |
Reaction Time | 60–90 minutes | Complete conversion (monitored by TLC/HPLC) |
Workup | Precipitation in ice-water | High recovery of crystalline product |
Post-reaction, the crude product precipitates upon dilution with ice-water, enabling efficient isolation via filtration. Recrystallization from xylene further purifies the compound, yielding a cream-colored crystalline solid with ≥98% purity (GC). This solvent-mediated crystallization effectively removes traces of regioisomers and unreacted starting material [2] [3]. While Lewis acid catalysts (e.g., FeBr₃) are common in electrophilic brominations, they are unnecessary here due to the methoxy group’s inherent activating strength. Catalyst-free conditions simplify purification and reduce metallic impurities [2].
The classical bromine/acetic acid protocol remains superior to alternative electrophilic bromination methods for this substrate, as quantified by yield, regioselectivity, and scalability.
Method | Reagents & Conditions | Yield (%) | Regioselectivity | Key Advantages/Limitations |
---|---|---|---|---|
Bromine in acetic acid | Br₂, CH₃COOH, 0–25°C, 1–1.5 h | 84 | >95% (2-bromo) | Scalable, high-purity crystals; Toxic Br₂ handling required |
N-Bromosuccinimide (NBS) | NBS, DMF or CCl₄, reflux | 60–75* | Moderate (80–90%) | Avoids molecular bromine; Costly; Lower regiocontrol |
Electrophilic bromination catalysts | Br₂, FeBr₃, CH₂Cl₂, 0°C | 70–78* | High (>90%) | Faster kinetics; Adds metal contamination |
Reported yields for analogous arylacetic acid brominations [2] [9].
The bromine/acetic acid system achieves 84% isolated yield with exceptional regioselectivity (>95%) under mild, catalyst-free conditions. The acidic medium protonates the acetic acid side chain, minimizing its competing directing effects and ensuring methoxy-group dominance. Furthermore, acetic acid’s low cost and ease of removal during workup enhance process economics [2].
In contrast, N-bromosuccinimide (NBS), while safer for small-scale laboratory use, delivers lower yields (60–75% in model systems) and compromised regioselectivity in polar aprotic solvents like DMF. NBS generates succinimide byproducts that complicate purification and may require chromatographic separation [9]. Catalyst-assisted bromination (e.g., with FeBr₃) offers faster kinetics but introduces metallic impurities incompatible with pharmaceutical intermediate specifications. It also increases cost and environmental burden without yield benefits [2].
The optimized bromine/acetic acid protocol exemplifies a balanced approach: high efficiency, minimal byproducts, and straightforward isolation via crystallization. Its main drawback—handling toxic molecular bromine—is mitigated by controlled addition rates and temperature control [2] [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4